8-(3,5-dimethylphenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
The compound 8-(3,5-dimethylphenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a structurally complex heterocyclic molecule featuring an imidazo[2,1-f]purine-dione core. Key substituents include a 3,5-dimethylphenyl group at position 8, methyl groups at positions 1 and 7, and a 2-morpholinoethyl moiety at position 3.
Properties
IUPAC Name |
6-(3,5-dimethylphenyl)-4,7-dimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N6O3/c1-15-11-16(2)13-18(12-15)29-17(3)14-28-19-20(24-22(28)29)25(4)23(31)27(21(19)30)6-5-26-7-9-32-10-8-26/h11-14H,5-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFKJHWHOHFTVDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CCN5CCOCC5)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
8-(3,5-dimethylphenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic compound with a complex structure that has garnered interest in pharmacological research. Its molecular formula is C23H28N6O3 and it has a molecular weight of 436.516 g/mol. This compound is primarily studied for its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition.
- IUPAC Name : 6-(3,5-dimethylphenyl)-4,7-dimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione
- CAS Number : 899406-22-5
- Molecular Structure : The compound features a purine core modified by various substituents that may influence its biological activity.
The mechanism of action of this compound is not fully elucidated; however, it is believed to interact with specific molecular targets involved in cellular signaling pathways. It may modulate the activity of enzymes or receptors relevant to cancer proliferation and survival.
Anticancer Properties
Research indicates that derivatives of imidazo[2,1-f]purine compounds exhibit promising anticancer activities. For instance:
- Inhibition of Kinases : Similar compounds have been shown to inhibit various kinases involved in cancer cell signaling. This suggests that this compound may also possess kinase inhibitory properties .
Enzyme Inhibition
Studies have demonstrated that related compounds can inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair:
- Mechanism : The inhibition of DHFR leads to reduced levels of NADP and NADPH within cells, destabilizing the enzyme and ultimately affecting cell growth .
Case Studies
Research Findings
Recent studies have focused on the synthesis and biological evaluation of various derivatives based on the imidazo[2,1-f]purine scaffold. These investigations have revealed:
- Selectivity : Some derivatives exhibit selective inhibition towards specific kinases over others.
- Potency : The presence of substituents such as morpholinoethyl groups enhances the potency of these compounds against cancer cell lines.
Comparison with Similar Compounds
Core Heterocyclic Systems
- Target Compound : The imidazo[2,1-f]purine-dione core combines fused imidazole and purine rings, creating a rigid, planar structure with multiple hydrogen-bonding sites.
- 1,7-Dimethyl-8-(2-hydroxyethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (): Shares the same core but substitutes the 3,5-dimethylphenyl and morpholinoethyl groups with a 2-hydroxyethyl chain at position 6. This reduces steric bulk and alters polarity .
- Imazapyr and Imazaquin (): Herbicides with imidazolinone rings instead of purine-dione systems. Their activity stems from inhibition of acetolactate synthase (ALS), a mechanism less likely in the target compound due to structural dissimilarity .
Substituent Effects
*Molecular weights are estimated where explicit data are unavailable.
Physicochemical Properties
- Melting Points : The tetrahydroimidazo-pyridine derivative () melts at 243–245°C, indicating high crystallinity due to strong intermolecular forces. The target compound’s bulky substituents may lower its melting point compared to simpler analogs .
- Solubility: The morpholinoethyl group in the target compound likely enhances water solubility compared to the hydroxyethyl analog (), as morpholine’s tertiary amine can form salts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
